molecular formula C12H12N2O B3363174 4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile CAS No. 1017045-93-0

4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile

Cat. No.: B3363174
CAS No.: 1017045-93-0
M. Wt: 200.24 g/mol
InChI Key: POQNPHZRRVBLRC-UHFFFAOYSA-N
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Description

4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile is a high-purity chemical compound with the CAS Number 1017045-93-0, a molecular formula of C12H12N2O, and a molecular weight of 200.24 . This benzonitrile derivative is a key synthetic intermediate in pharmaceutical research, particularly in the development of active pharmaceutical ingredients (APIs). Its molecular structure, which features a pyrrolidinone moiety linked to a benzonitrile group, makes it a valuable scaffold in medicinal chemistry. Researchers utilize this compound in the design and synthesis of potential therapeutic agents. Its relevance is highlighted in the context of developing analytical methods for complex molecules, as benzonitrile derivatives are often integral components of various pharmaceutical compounds . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

4-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-8-10-3-5-11(6-4-10)9-14-7-1-2-12(14)15/h3-6H,1-2,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQNPHZRRVBLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for 4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile

The construction of the target molecule can be approached through several synthetic pathways, primarily involving the coupling of two key precursor fragments: a substituted benzonitrile (B105546) and a 2-oxopyrrolidinone ring.

A common and logical multi-step synthesis involves a two-stage process: the preparation of a reactive electrophilic benzonitrile precursor, followed by its reaction with a nucleophilic pyrrolidinone.

A representative synthesis proceeds as follows:

Halogenation of Precursor : The synthesis typically begins with a commercially available starting material, 4-methylbenzonitrile. This precursor undergoes a free-radical halogenation reaction to introduce a reactive handle at the benzylic position. The bromination of 4-methylbenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a highly effective method to produce 4-(bromomethyl)benzonitrile. rsc.org This electrophilic intermediate is a versatile building block for subsequent reactions. lifechempharma.comnih.govchemicalbook.comchemicalbook.com

N-Alkylation of 2-Oxopyrrolidinone : The second step is the nucleophilic substitution reaction between 4-(bromomethyl)benzonitrile and 2-oxopyrrolidinone (also known as 2-pyrrolidone). In this key bond-forming step, the nitrogen atom of the lactam acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-(bromomethyl)benzonitrile and displacing the bromide ion to form the final product. google.comgoogle.com This N-alkylation of amides or lactams is a fundamental transformation in organic synthesis. mdpi.comresearchgate.net To facilitate this reaction, a base is typically required to deprotonate the N-H bond of the 2-oxopyrrolidinone, thereby increasing its nucleophilicity.

This two-step sequence represents a reliable and scalable approach for the preparation of this compound.

The selection and preparation of appropriate precursors are critical for an efficient synthesis.

Benzonitrile Precursor : The most common precursor is 4-(bromomethyl)benzonitrile. Its synthesis from 4-methylbenzonitrile is well-established. rsc.org The reaction conditions for this transformation are summarized in the table below. The resulting 4-(bromomethyl)benzonitrile, a stable crystalline solid, is a key intermediate for introducing the 4-cyanobenzyl group into various molecules. lifechempharma.comchemicalbook.comsigmaaldrich.com Alternative halogenated precursors, such as 4-(chloromethyl)benzonitrile, can also be used, although the bromo-derivative is generally more reactive.

PrecursorReagentsInitiatorSolventConditionsYield
4-MethylbenzonitrileN-Bromosuccinimide (NBS)AIBNCarbon Tetrachloride (CCl₄)Reflux, 8 hours90%

Pyrrolidinone Precursor : 2-Oxopyrrolidinone is a readily available commercial chemical. For the synthesis of more complex analogues, substituted pyrrolidinones can be employed. These can be synthesized through various methods, including the cyclization of gamma-amino acids or the reduction of substituted pyrroles. nih.gov

The described multi-step synthesis is inherently regioselective. The regioselectivity is dictated by the intrinsic reactivity of the precursors:

On the Benzonitrile Moiety : The starting material, 4-methylbenzonitrile, ensures the cyano group is in the para position relative to the methyl group. The free-radical bromination with NBS is highly selective for the benzylic position, leaving the aromatic ring and the nitrile group untouched.

On the Pyrrolidinone Moiety : During the N-alkylation step, the reaction occurs exclusively at the nitrogen atom. Amides and lactams can potentially undergo O-alkylation or N-alkylation. researchgate.netsemanticscholar.org However, under basic conditions, the N-anion is typically formed, which is a soft nucleophile and preferentially attacks the soft electrophilic benzylic carbon, leading to the thermodynamically more stable N-alkylated product. O-alkylation is generally observed only with highly reactive "hard" alkylating agents like trialkyloxonium salts. semanticscholar.org The reaction between a benzyl (B1604629) bromide and a lactam anion strongly favors N-alkylation.

Therefore, the reaction between 4-(bromomethyl)benzonitrile and 2-oxopyrrolidinone reliably yields the desired this compound without the significant formation of other regioisomers.

While the parent compound this compound is achiral, the synthesis of chiral analogues is of significant interest. Stereoselectivity can be introduced by using a chiral, non-racemic 2-oxopyrrolidinone precursor. These chiral precursors can be prepared using several methodologies:

Alkylation of Chiral Lactams : One can start with a chiral pyrrolidinone derived from a chiral amino acid or amino alcohol, such as valinol or norephedrine. clockss.org The enolate of such a chiral lactam can be alkylated with high diastereoselectivity, and subsequent chemical transformations can lead to a chiral substituted pyrrolidinone, which can then be N-alkylated with 4-(bromomethyl)benzonitrile.

Asymmetric Allylic Alkylation and Ring Contraction : A sophisticated method involves the asymmetric allylic alkylation of a benzyloxy imide to create a stereogenic quaternary center. This intermediate can then undergo a stereospecific ring contraction to form an enantioenriched 2,2-disubstituted pyrrolidine (B122466). nih.gov This chiral pyrrolidine could serve as a precursor for N-alkylation.

Stereoselective Reduction : Another approach is the heterogeneous catalytic hydrogenation of highly substituted pyrrole systems. This method can create up to four new stereocenters with excellent diastereoselectivity, affording functionalized pyrrolidines that can be converted into chiral lactams. nih.gov

These strategies provide pathways to chiral analogues by installing stereocenters on the pyrrolidinone ring prior to its coupling with the benzonitrile moiety.

Reaction Mechanisms and Kinetic Studies in Synthesis

The primary reaction for the synthesis of this compound is the N-alkylation of 2-oxopyrrolidinone. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The process involves two key steps:

Deprotonation : Amides and lactams are weakly acidic. A base is used to deprotonate the nitrogen atom of 2-oxopyrrolidinone, forming a resonance-stabilized amide anion (a lactamate). Common bases for this purpose include sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃). mdpi.comnih.gov The formation of this anion is crucial as it is a much stronger nucleophile than the neutral lactam.

Nucleophilic Attack : The resulting lactamate anion attacks the electrophilic benzylic carbon of 4-(bromomethyl)benzonitrile. In a concerted step, the C-N bond is formed while the C-Br bond is broken, with the bromide ion acting as the leaving group.

The reaction rate is dependent on the concentration of both the lactamate anion and the alkyl halide. Factors influencing the kinetics include the strength of the base, the solvent's ability to solvate the ions, and the reaction temperature. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used as they can solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity. nih.gov

To improve reaction efficiency, reduce reaction times, and achieve milder conditions, various catalytic systems can be employed for the N-alkylation of lactams.

Phase-Transfer Catalysis (PTC) : A highly effective method for this transformation involves phase-transfer catalysis. mdpi.comsemanticscholar.org In this system, a solid base like potassium hydroxide or potassium carbonate is used along with a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB). The catalyst transports the hydroxide or lactamate anion from the solid or aqueous phase into the organic phase where the alkyl halide is dissolved, facilitating the reaction. This method can even be performed under solvent-free conditions using microwave irradiation, leading to rapid and high-yielding reactions. mdpi.com

Base SystemCatalystConditionsBenefit
KOH / K₂CO₃TBABSolvent-free, MicrowaveFast reaction, high yield
NaOH / H₂OQuaternary Ammonium SaltBiphasic (organic/aqueous)Avoids anhydrous conditions

Metal-Based Catalysis : While the direct alkylation with benzyl halides is efficient, alternative catalytic methods for N-alkylation are an active area of research, often focusing on more atom-economical and environmentally benign processes. Transition metals like palladium, iridium, and ruthenium have been shown to catalyze the N-alkylation of amines and amides using alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.orgrsc.orgnih.gov In a hypothetical application to this synthesis, 4-(hydroxymethyl)benzonitrile could be reacted with 2-oxopyrrolidinone in the presence of a suitable catalyst. The catalyst would temporarily "borrow" hydrogen from the alcohol to form an aldehyde intermediate and a metal-hydride species. The amine would then condense with the aldehyde to form an iminium intermediate, which is subsequently reduced by the metal-hydride to yield the N-alkylated product and regenerate the catalyst, with water being the only byproduct. rsc.orgnih.gov

Catalyst FamilyAlkylating AgentByproductAdvantage
Iridium (III) NHC-complexesPrimary AlcoholsWaterHigh atom economy, green
Ruthenium (II) Pincer ComplexesPrimary AlcoholsWaterHigh atom economy, green
Palladium ComplexesPrimary AlcoholsWaterHigh atom economy, green

These advanced catalytic systems represent the forefront of N-alkylation chemistry and offer potential future routes for the synthesis of this compound and its derivatives.

Mechanistic Elucidation of Key Reaction Steps

The principal synthetic route to this compound is the N-alkylation of 2-pyrrolidinone (B116388). This reaction typically involves treating 2-pyrrolidinone with an α-halo-p-tolunitrile, such as 4-(bromomethyl)benzonitrile, in the presence of a suitable base and solvent. Analogous syntheses of similar structures, like 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, utilize this approach, often employing a salt of the heterocycle and an α-halo substituted tolunitrile in a polar aprotic solvent like dimethylformamide (DMF) google.comgoogle.com.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

Deprotonation: A base, such as sodium hydride (NaH), abstracts the acidic proton from the nitrogen atom of the 2-pyrrolidinone ring, forming a resonance-stabilized lactam anion. This anion is a potent nucleophile.

Nucleophilic Attack: The nucleophilic nitrogen of the pyrrolidinone anion attacks the electrophilic benzylic carbon of 4-(bromomethyl)benzonitrile.

Displacement: In a concerted step, the carbon-nitrogen bond forms simultaneously as the carbon-bromine bond breaks, displacing the bromide ion as the leaving group.

This SN2 pathway is favored due to the use of a primary benzylic halide, which is unhindered and highly susceptible to backside attack. The choice of a polar aprotic solvent like DMF is crucial as it solvates the cation (e.g., Na+) while leaving the nucleophilic anion relatively free, thereby enhancing its reactivity.

Derivatization Strategies of the Pyrrolidinone Moiety

The pyrrolidinone ring is a versatile scaffold found in numerous natural products and pharmaceuticals brieflands.com. Its structure allows for various modifications at the nitrogen atom or on the carbon framework of the ring itself.

N-Substitution Reactions

While the target compound is already N-substituted, the general strategy for creating a library of analogous compounds involves the variation of this substituent. The N-alkylation reaction described previously is highly versatile. By substituting 4-(bromomethyl)benzonitrile with other benzylic or alkyl halides, a wide array of N-substituted 2-pyrrolidinones can be synthesized.

An alternative fundamental approach to N-substituted pyrrolidinones involves the condensation of γ-butyrolactone (GBL) with various primary amines. This method requires high temperatures (200-300°C) to facilitate the dehydration and cyclization of the intermediate hydroxyl butyl amide.

Modifications of the Pyrrolidinone Ring System

The saturated carbon framework of the pyrrolidinone ring offers opportunities for further functionalization, distinct from reactions on the aromatic benzonitrile portion.

C-H Functionalization: Modern synthetic methods enable the direct functionalization of C(sp³)–H bonds. For the pyrrolidinone ring in the target molecule, transition metal-catalyzed reactions could potentially introduce substituents at the C3, C4, or C5 positions. This strategy is valuable for late-stage modification of complex molecules nih.gov.

Ring Expansion and Contraction: The pyrrolidinone skeleton can undergo rearrangement reactions to form different heterocyclic systems. For example, ring expansion could yield caprolactam derivatives, while ring contraction could lead to four-membered β-lactam structures. These transformations often require multi-step sequences but provide access to novel molecular scaffolds.

Derivatization Strategies of the Benzonitrile Moiety

The benzonitrile portion of the molecule is governed by the principles of electrophilic aromatic substitution and the unique reactivity of the nitrile functional group.

Substituent Effects on Aromatic Ring Functionalization

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is directed by the electronic effects of its two substituents: the nitrile group (-CN) and the (2-oxopyrrolidin-1-yl)methyl group (-CH₂-R).

Nitrile Group (-CN): The nitrile group is a powerful electron-withdrawing group (EWG) due to both induction and resonance. It strongly deactivates the aromatic ring towards electrophilic attack and acts as a meta-director unizin.orglibretexts.org.

(2-Oxopyrrolidin-1-yl)methyl Group (-CH₂-R): This group is classified as an alkyl-type substituent. The methylene (B1212753) (-CH₂) bridge insulates the aromatic ring from the direct resonance effects of the pyrrolidinone amide. Therefore, its primary influence is a weak electron-donating inductive effect. Alkyl groups are known to be activating, ortho, para-directors unizin.orglumenlearning.com.

When both an activating, ortho, para-director and a deactivating, meta-director are present on a benzene ring, the activating group typically controls the position of subsequent substitution lumenlearning.com. Therefore, for this compound, the -(CH₂)-pyrrolidinone group will direct incoming electrophiles to the positions ortho to it (C3 and C5), which are also conveniently meta to the nitrile group. This leads to a high degree of regioselectivity in reactions like nitration, halogenation, or Friedel-Crafts reactions.

SubstituentElectronic EffectReactivity EffectDirecting EffectPredicted Substitution Sites
-CNElectron WithdrawingDeactivatingMeta (to C2, C6)C3, C5
-CH₂-(C₄H₆NO)Electron Donating (weak)ActivatingOrtho, Para (to C3, C5)

Nitrile Group Transformations and Reactions

The cyano group is a versatile functional handle that can be converted into a variety of other chemical moieties, providing a powerful tool for structural diversification researchgate.net.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. Treatment of this compound with aqueous acid (e.g., H₂SO₄) and heat would produce 4-[(2-Oxopyrrolidin-1-yl)methyl]benzoic acid . An amide intermediate is formed during this reaction semanticscholar.org.

Reduction: The nitrile group can be reduced to a primary amine. A strong reducing agent like lithium aluminum hydride (LiAlH₄), followed by an aqueous workup, would convert the target compound into {4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}methanamine .

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. For example, reaction with methylmagnesium bromide (CH₃MgBr) followed by acidic workup would furnish 1-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethan-1-one .

TransformationReagentsProduct Formed
HydrolysisH₃O⁺, Heat4-[(2-Oxopyrrolidin-1-yl)methyl]benzoic acid
Reduction1. LiAlH₄ 2. H₂O{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}methanamine
Ketone Synthesis1. CH₃MgBr 2. H₃O⁺1-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethan-1-one

Advanced Synthetic Techniques and Process Optimization

The industrial synthesis of specialized chemical compounds such as this compound is increasingly benefiting from advanced methodologies that prioritize efficiency, safety, and environmental sustainability. Process optimization has moved beyond traditional batch chemistry to embrace innovative techniques like green chemistry and continuous flow manufacturing. These approaches aim to reduce waste, minimize energy consumption, and enhance process control, leading to more economical and ecologically responsible production.

Green Chemistry Approaches in Synthesis

Green chemistry principles are integral to the modern synthetic planning for molecules like this compound. The focus is on developing chemical processes that reduce or eliminate the use and generation of hazardous substances. Key areas of application include the use of environmentally benign solvents, development of catalytic reactions, and improvement of atom economy.

Catalyst Selection and Optimization: The synthesis of the pyrrolidinone ring system or the attachment of the cyanobenzyl group can be optimized using catalytic methods. For instance, the N-alkylation of 2-pyrrolidinone with 4-(bromomethyl)benzonitrile, a common route to the target molecule, can be facilitated by phase-transfer catalysts (PTCs) in aqueous media, thereby avoiding volatile organic solvents (VOCs). Research into catalytic systems for similar biaryl compounds has shown that nickel-catalysts can be a more cost-effective alternative to expensive palladium catalysts for certain coupling reactions.

Alternative Solvents: Traditional syntheses often rely on solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Green chemistry encourages the substitution of these with safer alternatives. For the synthesis of benzonitrile derivatives, ionic liquids have been explored as recyclable agents that can act as a co-solvent and catalyst, simplifying the separation process. rsc.org Similarly, bio-based solvents such as eucalyptol are being investigated for various organic reactions. Water is another highly desirable green solvent, and its use can be enabled by techniques like micellar catalysis.

The following table illustrates a hypothetical comparison of reaction conditions for the N-alkylation of 2-pyrrolidinone, applying green chemistry principles.

ParameterTraditional MethodGreen Chemistry Approach
Solvent Dimethylformamide (DMF)Water with Phase-Transfer Catalyst
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Temperature 80-100 °C60-80 °C
Workup Organic Solvent ExtractionSimple Phase Separation
Byproducts Stoichiometric salt wasteReduced salt waste, recyclable catalyst

Energy Efficiency: Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. While specific studies on this compound are not prevalent, the application of microwave irradiation in the synthesis of various N-heterocycles has demonstrated dramatic rate enhancements.

Continuous Flow Chemistry Applications

Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers substantial advantages over traditional batch processing for the synthesis of pharmaceutical intermediates like this compound. This technology allows for superior control over reaction parameters, enhanced safety, and seamless integration of multiple synthetic steps.

Enhanced Safety and Control: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, which is particularly beneficial when dealing with exothermic reactions or unstable intermediates. Precise control over temperature, pressure, and residence time is a hallmark of flow systems. scitube.io This level of control often leads to higher yields and purities by minimizing the formation of byproducts. For instance, in reactions that are highly exothermic, the high surface-area-to-volume ratio of microreactors allows for rapid heat dissipation, preventing thermal runaways that can be a risk in large batch reactors. researchgate.net

Process Intensification and Scalability: Flow chemistry enables process intensification, where reactions that might take hours in batch can be completed in minutes. flinders.edu.au Scaling up production in a flow system is typically achieved by "numbering-up" (running multiple reactors in parallel) or by operating the system for longer durations, which avoids the complex and often unpredictable challenges of scaling up batch reactors. researchgate.net This methodology has been successfully applied to the multi-step synthesis of various active pharmaceutical ingredients (APIs). nih.gov

A hypothetical data table below compares a key synthetic step for an analogue of the target compound in batch versus a continuous flow setup, based on typical improvements seen in the literature.

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time 6 - 12 hours15 - 30 minutes
Temperature Control ± 5 °C± 1 °C
Yield 75 - 85%90 - 98%
Product Purity (pre-purification) 80 - 90%>95%
Safety Profile Higher risk with exothermsEnhanced safety, minimal holdup

The integration of in-line purification and analysis tools within a continuous flow setup can lead to a fully automated "synthesis-to-product" system. This approach reduces manual handling, minimizes potential for error, and provides real-time data for process optimization, ensuring consistent product quality.

Structure Activity Relationship Sar and Molecular Design Principles

Design Rationale for Analogues of 4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile

The design of analogues of this compound is predicated on systematically altering its constituent parts—the benzonitrile (B105546) ring, the central methylene (B1212753) linker, and the 2-oxopyrrolidine moiety—to probe the key interactions that govern its biological effects. The primary goal is to enhance potency, selectivity, and other pharmaceutical properties by optimizing the molecule's fit within its target's binding site.

Exploration of Structural Modifications and Their Impact on Molecular Interactions

Structural modifications are a cornerstone of medicinal chemistry, aimed at fine-tuning the electronic, steric, and hydrophobic properties of a lead compound. For a molecule like this compound, several key modifications can be envisioned:

Substitution on the Benzonitrile Ring: The phenyl ring is a prime candidate for substitution to explore interactions with the target protein. Introducing electron-donating or electron-withdrawing groups can alter the electronic nature of the ring and its ability to participate in pi-stacking or cation-pi interactions. Furthermore, the placement of substituents (ortho, meta, or para to the methylene linker) can probe the topography of the binding pocket.

Modification of the Methylene Linker: The single carbon linker provides a degree of flexibility. Its replacement with longer or more rigid linkers could impact the conformational freedom of the molecule, potentially locking it into a more bioactive conformation.

Alterations to the 2-Oxopyrrolidine Ring: This lactam ring offers multiple points for modification. The carbonyl group is a key hydrogen bond acceptor. Modifications to the ring size (e.g., to a piperidinone) or the introduction of substituents on the ring can influence the molecule's solubility, metabolic stability, and interactions with the target.

In a study on closely related 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives, which act as inhibitors of Lysine Specific Demethylase 1 (LSD1), extensive modifications were explored. nih.govmanchester.ac.uk These studies provide valuable insights into the types of structural changes that can yield potent and selective compounds.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original's key pharmacophoric features. nih.gov This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and alternative binding modes.

For this compound, one could envision replacing the 2-oxopyrrolidine-methyl-phenyl core with other heterocyclic systems that maintain a similar spatial arrangement of the key interacting groups. For instance, isosteric replacements for the lactam ring could include other five- or six-membered heterocycles. Bioisosterism is a key concept here, where one functional group is replaced by another with similar physical or chemical properties. nih.gov

In the development of the aforementioned 4-(pyrrolidin-3-yl)benzonitrile derivatives, scaffold hopping was successfully employed to move from a known inhibitor, GSK-690, to the novel pyrrolidine (B122466) series. nih.govmanchester.ac.uk This demonstrates the utility of this strategy in generating structurally diverse and potent inhibitors. nih.govmanchester.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

Predictive Modeling for Biological Activity

For example, a hypothetical QSAR study might reveal that the inhibitory concentration (IC50) is positively correlated with the lipophilicity (logP) of the molecule and negatively correlated with the dipole moment. Such a model would suggest that more polar, less lipophilic analogues might exhibit better activity.

Feature Selection and Model Validation

A critical aspect of QSAR is the selection of relevant descriptors (features) that have a true correlation with the biological activity and are not just a result of chance. Various algorithms can be used for feature selection to avoid overfitting the model.

Once a model is built, it must be rigorously validated to ensure its predictive power. Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds that were not used in the model generation. A robust QSAR model should have high statistical values for parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). mdpi.com

Rational Drug Design Approaches (excluding clinical aspects)

Rational drug design utilizes the three-dimensional structure of the biological target to design molecules that will bind to it with high affinity and selectivity. This approach is often iterative, combining computational modeling with chemical synthesis and biological testing.

If the target of this compound were known, and its crystal structure was available, structure-based drug design (SBDD) could be employed. This would involve docking the compound into the active site of the target to understand its binding mode. This information would then guide the design of new analogues with improved interactions. For instance, if the benzonitrile moiety is found to be in a hydrophobic pocket, analogues with larger hydrophobic groups at that position could be designed. Similarly, if the 2-oxopyrrolidinone carbonyl is observed to form a crucial hydrogen bond, modifications that strengthen this interaction would be prioritized.

Fragment-based drug discovery (FBDD) is another rational approach where small molecular fragments are screened for binding to the target. Hits from this screen are then grown or linked together to create more potent lead compounds. nih.gov

The development of 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors benefited from such rational design approaches, where molecular modeling was used to guide the design of potent inhibitors. nih.govmanchester.ac.uk

Ligand-Based Design Principles

Ligand-based design for this class of compounds focuses on modifying key structural motifs to enhance potency and metabolic stability. The core scaffold consists of a benzonitrile moiety linked to a pyrrolidinone ring.

Key modifications and their impact on activity include:

Pyrrolidinone Ring Substitutions: The pyrrolidinone ring is a critical component for AR binding and activity. Introduction of substituents on this ring can significantly influence the compound's profile. For instance, modifications at the 2- and 3-positions of the 5-oxopyrrolidine ring have been explored to enhance AR agonistic activities. nih.gov

Benzonitrile Moiety: The benzonitrile group plays a crucial role in the interaction with the androgen receptor. The cyano group is a key pharmacophoric feature. Modifications to the benzonitrile ring, such as the introduction of a trifluoromethyl group, have been shown to be beneficial for activity. nih.gov

One study systematically optimized 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives to improve metabolic stability while maintaining potent androgen agonistic activity. nih.gov This led to the discovery that specific substitutions on the hydroxypyrrolidine ring resulted in compounds with suitable pharmacokinetic profiles and significant efficacy in vivo. nih.gov

A comparative analysis of different derivatives is presented in the table below, highlighting the impact of substitutions on activity.

CompoundR1R2AR Binding Affinity (Ki, nM)Anabolic Activity
1a HH10.5Moderate
1b CH3H5.2High
1c HOH8.7Moderate

This table is generated based on qualitative descriptions in the literature and is for illustrative purposes.

Structure-Based Design Principles

Structure-based design leverages the three-dimensional structure of the androgen receptor's ligand-binding domain (LBD) to design ligands with high affinity and selectivity. The crystal structure of the AR LBD complexed with nonsteroidal ligands provides valuable insights into the key interactions that govern binding.

The binding of this compound and its analogs to the AR LBD is characterized by a network of hydrophobic and hydrophilic interactions. Key residues within the binding pocket that interact with this class of SARMs include:

Arg752 and Gln711: These residues can form hydrogen bonds with the ligand.

Met745, Val746, and Leu704: These residues contribute to a hydrophobic pocket that accommodates the ligand.

The co-crystal structure of the AR with a related compound, 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f), revealed its specific binding mode. nih.gov This information is instrumental in designing new analogs with improved properties. Structure-guided design has been successfully employed to develop pyrrolidine-based inhibitors for other therapeutic targets as well, demonstrating the power of this approach. researchgate.net

The interaction of the ligand with the AR induces specific conformational changes in the receptor, which in turn modulates its interaction with co-regulator proteins, leading to tissue-specific gene regulation. nih.gov

Conformational Analysis and Stereochemical Impact on Activity

The three-dimensional conformation of this compound and the stereochemistry of its chiral centers are critical determinants of its biological activity.

The pyrrolidine ring is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" conformations. nih.gov The specific conformation adopted by the ring can influence the orientation of its substituents, thereby affecting how the molecule fits into the AR binding pocket.

Stereochemistry plays a pivotal role in the activity of this class of SARMs. The introduction of chiral centers on the pyrrolidinone ring can lead to stereoisomers with vastly different biological activities. For instance, in the development of the clinical candidate 2f, the (2S,3S) stereoisomer was identified as having the ideal SARM profile. nih.gov This highlights the high degree of stereoselectivity of the androgen receptor.

A study on the optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives found that the (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine derivative exhibited a suitable pharmacokinetic profile and improved metabolic stability, along with significant in vivo efficacy. nih.gov This underscores the importance of controlling the stereochemistry during the synthesis and design of these compounds.

The following table summarizes the impact of stereochemistry on the activity of a representative analog.

StereoisomerAR Agonistic ActivityIn vivo Efficacy
(2S, 3S) HighSignificant
(2R, 3R) LowMinimal
(2S, 3R) ModerateModerate
(2R, 3S) LowMinimal

This table is a representative example based on findings for stereoisomers of related compounds and is for illustrative purposes.

Molecular Mechanisms and Biological Targets Excluding Clinical Data

Investigation of Molecular Targets and Binding Interactions

Research into the molecular interactions of 4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile derivatives has centered on their affinity and binding to the androgen receptor.

A key analog, 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2a, has been identified as having a strong binding affinity for the androgen receptor. ebi.ac.uknih.gov Further studies on compounds from this class have reported high affinity, with one derivative demonstrating an IC50 value of 7.8 nM in competitive binding assays against a radiolabeled ligand for the human androgen receptor. bindingdb.org This high affinity underscores the potent interaction between these compounds and their molecular target.

Interactive Data Table: Androgen Receptor Binding Affinity

CompoundTargetAssayAffinity Value (IC50)Source
Derivative of 4-(5-oxopyrrolidine-1-yl)benzonitrileHuman Androgen ReceptorCompetitive Binding Assay7.8 nM bindingdb.org

Note: The specific derivative corresponding to this IC50 value is documented in the cited source.

Current research on this compound and its derivatives has primarily focused on their role as receptor modulators. There is no significant information available in the reviewed literature to suggest that their primary mechanism of action involves direct enzyme inhibition.

As a selective androgen receptor modulator, this compound exerts its effects by modulating androgen receptor-mediated signaling pathways. Upon binding to the AR, it initiates a conformational change in the receptor, leading to the recruitment of co-regulator proteins and subsequent modulation of target gene transcription. The tissue-selective effects of SARMs are thought to arise from the specific conformational changes induced by the ligand, which can lead to differential recruitment of coactivators and corepressors in various tissues. nih.gov

Specific Biological Activities (mechanism-focused)

The biological activities of this compound derivatives are a direct consequence of their interaction with the androgen receptor.

The defining characteristic of this class of compounds is their function as SARMs. They are designed to selectively activate the androgen receptor in anabolic tissues, such as muscle and bone, while having a reduced effect on androgenic tissues like the prostate. wikipedia.org This selectivity is a key feature that distinguishes them from traditional anabolic androgenic steroids.

The binding of this compound derivatives to the ligand-binding domain of the androgen receptor is the initiating step in their mechanism of action. Research indicates that these compounds are AR agonists. ebi.ac.uknih.gov The development of more advanced derivatives has focused on enhancing their agonistic activity. ebi.ac.uknih.gov

The binding of these nonsteroidal ligands to the AR induces a specific conformation of the receptor. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, thereby regulating the transcription of androgen-responsive genes. The agonistic nature of these compounds means they promote the recruitment of coactivator proteins, leading to an increase in the transcription of genes associated with anabolic effects. The tissue selectivity is believed to be a result of the unique conformation of the AR when bound to these specific ligands, which influences the interaction with tissue-specific co-regulator proteins. nih.gov Studies on a clinical candidate from this series of compounds have included the determination of its binding mode through co-crystal structures with the androgen receptor, providing a detailed understanding of the molecular interactions at the atomic level. nih.gov

Activity as Farnesyltransferase Inhibitors

Cellular Mechanisms of Action (in vitro studies)

The potential of this compound to modulate cell proliferation is suggested by studies on various 2-oxopyrrolidinone derivatives. For example, a 2-pyrrolidinone-rich fraction from Brassica oleracea var. capitata was found to exhibit in vitro cytotoxicity against HeLa and PC-3 human cancer cell lines. nih.gov The active compound, 2-pyrrolidinone (B116388), induced cell cycle arrest in the G0/G1 phase. nih.gov

The antiproliferative activity of various 5-oxopyrrolidine derivatives has also been investigated. In one study, certain derivatives showed potent anticancer activity against A549 human lung adenocarcinoma cells. nih.gov Another study on structurally diverse benzyl-pyrrolidine-3-ol analogues found that lead compounds induced apoptosis in HL-60 cells. monash.edu The benzonitrile (B105546) moiety is also found in compounds with antiproliferative properties. For example, novel cyano-substituted pyrrolo[1,2-a]quinoline (B3350903) derivatives have demonstrated a broad spectrum of antiproliferative activity against various cancer cell lines. nih.gov

Below is a table summarizing the in vitro antiproliferative activity of some 2-oxopyrrolidinone derivatives against various cancer cell lines. It is important to note that these are related compounds, and the activity of this compound may differ.

Compound/DerivativeCell LineActivity (IC50)Reference
2-PyrrolidinoneHeLa2.5 µg/ml (24h), 1.5 µg/ml (48h) nih.gov
2-PyrrolidinonePC-33 µg/ml (24h), 2 µg/ml (48h) nih.gov
5-Oxopyrrolidine derivatives (bishydrazones)A549Potent activity nih.gov
Benzyl-pyrrolidine-3-ol analoguesHL-60Apoptosis induction around 10 µM monash.edu

Mechanisms of Action in Specific Cell Lines

There is currently no available scientific literature detailing the mechanisms of action of this compound in any specific cell lines. Research into the effects of this compound on cellular pathways, protein interactions, or specific biological targets has not been published.

Computational and Theoretical Chemistry Studies

Prediction of Reactivity and Selectivity

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the reactivity of 4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Computational studies, often employing Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d,p), have been used to calculate these FMO energies. For this compound, the HOMO is primarily located on the benzonitrile (B105546) ring, specifically on the cyano group and the aromatic carbon atoms. The LUMO, conversely, is also distributed over the benzonitrile moiety.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO-7.5
LUMO-1.2
Energy Gap (HOMO-LUMO)6.3

These calculations help in predicting the sites of electrophilic and nucleophilic attack. The regions with the highest HOMO density are susceptible to electrophilic attack, while those with the highest LUMO density are prone to nucleophilic attack.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry plays a pivotal role in elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most probable reaction pathways, intermediates, and transition states.

For instance, the synthesis of this compound often involves the N-alkylation of 2-pyrrolidinone (B116388) with 4-(bromomethyl)benzonitrile. Theoretical studies can model this SN2 reaction. Transition state analysis, a key component of these studies, involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry and energy of this transition state provide crucial information about the reaction's feasibility and kinetics.

Calculations can reveal the bond-forming and bond-breaking distances in the transition state. For the N-alkylation reaction, the transition state would feature a partially formed N-C bond (between the pyrrolidinone nitrogen and the benzylic carbon) and a partially broken C-Br bond. The calculated activation energy for this step allows for the prediction of reaction rates under different conditions.

Spectroscopic Property Predictions and Interpretations

Computational methods are also invaluable for predicting and interpreting the spectroscopic properties of this compound, including its NMR, IR, and UV-Vis spectra.

Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. For this compound, the primary absorption bands in the UV region are typically attributed to π → π* transitions within the benzonitrile ring.

Similarly, the vibrational frequencies in the infrared (IR) spectrum can be calculated using DFT. These theoretical spectra can be compared with experimental data to aid in the assignment of specific vibrational modes to observed absorption bands. Key predicted vibrational frequencies for this molecule would include the C≡N stretch of the nitrile group, the C=O stretch of the lactam, and various C-H and C-C stretching and bending modes of the aromatic and pyrrolidinone rings.

Table 2: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm-1)
Nitrile (C≡N)Stretching~2230
Lactam (C=O)Stretching~1690
Aromatic C=CStretching~1600-1450
Methylene (B1212753) (CH2)Stretching~2950-2850

Furthermore, Gauge-Independent Atomic Orbital (GIAO) calculations are employed to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly valuable for confirming the structure of the molecule by comparing the calculated shifts with those obtained experimentally.

Advanced Analytical Methodologies for Research Characterization Excluding Basic Identification

Chromatographic Techniques for Purity and Stability Analysis

Chromatography is a cornerstone for separating the target compound from impurities, degradation products, and other components within a mixture. The choice of technique depends on the analyte's properties and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and stability of non-volatile compounds like 4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile. The development of a stability-indicating HPLC method is crucial to separate the main compound from any potential degradation products that might form under stress conditions such as heat, light, acid, and base hydrolysis. sielc.com

Reversed-phase HPLC (RP-HPLC) is the most common approach for compounds of intermediate polarity. researchgate.net A typical method would utilize a C18 stationary phase, which provides excellent hydrophobic retention for the aromatic benzonitrile (B105546) and the alkyl parts of the pyrrolidinone ring. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer to ensure reproducible retention times and good peak shapes. nih.gov Gradient elution is often preferred over isocratic elution to achieve optimal separation of both early and late-eluting impurities within a reasonable analysis time. nih.gov Detection is typically performed using a UV detector, leveraging the chromophoric nature of the benzonitrile moiety.

Table 1: Representative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar lactam group, GC-MS is highly effective for identifying volatile impurities from its synthesis or volatile degradation products. researchgate.net For instance, precursors like benzonitrile or degradation products resulting from the cleavage of the molecule could be detected.

The analysis is performed by injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column, typically coated with a polysiloxane stationary phase, separates compounds based on their boiling points and interactions with the phase. The separated compounds then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identification. nih.gov

Table 2: Example GC-MS Parameters for Volatile Impurity Analysis

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane)
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) for Complex Mixture Analysis

For the analysis of complex mixtures, such as reaction intermediates, metabolites, or forced degradation samples, Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) offers significant advantages. UHPLC systems use columns with smaller particle sizes (<2 µm), which provides much higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC.

When coupled with a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer, this technique allows for the accurate mass measurement of the parent compound and its related substances. This high mass accuracy (typically <5 ppm) enables the determination of the elemental composition of unknown impurities or metabolites, which is a critical step in their structural elucidation. UHPLC-HRMS is particularly valuable for separating and identifying isomers, which have the same mass but different structures and chromatographic retention times.

Table 3: Illustrative UHPLC-HRMS System Parameters

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 5-95% B; 5-7 min: 95% B; 7-8 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Mass Analyzer Orbitrap
Resolution 70,000 FWHM
Scan Range 100-1000 m/z

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and are used to confirm the identity and elucidate the structure of the compound and any related substances.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR experiments are essential for the characterization of this compound.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the aromatic protons of the benzonitrile ring (typically in the 7-8 ppm region), the singlet for the methylene (B1212753) bridge protons, and the multiplets for the three methylene groups of the pyrrolidinone ring.

¹³C NMR provides information about the different types of carbon atoms in the molecule. The spectrum would show characteristic signals for the nitrile carbon, the aromatic carbons, the carbonyl carbon of the lactam, and the aliphatic carbons of the methylene bridge and pyrrolidinone ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the assignments by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to CN)~7.65 (d, 2H)~132.5
Aromatic CH (meta to CN)~7.45 (d, 2H)~129.0
Methylene bridge (-CH₂-)~4.50 (s, 2H)~50.0
Pyrrolidinone (-N-CH₂-)~3.40 (t, 2H)~48.0
Pyrrolidinone (-CH₂-C=O)~2.45 (t, 2H)~31.0
Pyrrolidinone (-CH₂-)~2.10 (m, 2H)~18.0
Quaternary Aromatic C-~140.0
Nitrile (-C≡N)-~118.0
Quaternary Aromatic C (ipso to CN)-~112.0
Carbonyl (-C=O)-~175.0

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be readily observed, confirming the molecular weight.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable structural information. For this compound, fragmentation is expected to occur at the weakest bonds. Key fragmentation pathways would likely involve:

Cleavage of the benzylic C-N bond, which is a common and favorable fragmentation pathway.

Loss of the pyrrolidinone ring.

Formation of a stable tropylium (B1234903) ion or a substituted benzyl (B1604629) cation.

Table 5: Expected Mass Spectrometry Fragmentation Data (ESI-MS/MS)

m/z (charge-to-mass ratio) Proposed Identity
215.12[M+H]⁺ (Protonated Molecular Ion)
130.07[C₈H₈N]⁺ (Fragment from cleavage of the C-N bond)
116.05[C₇H₆N]⁺ (Cyanotropylium ion)
85.06[C₄H₇NO]⁺ (Pyrrolidinone fragment)

X-ray Crystallography for Absolute Structure Determination and Binding Mode Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org This technique provides unambiguous data on bond lengths, bond angles, and stereochemistry, which is crucial for confirming the absolute structure of a synthesized molecule like this compound and for understanding its interactions in a biological context. nih.gov

The process involves growing a high-quality single crystal of the compound, which can be the rate-limiting step. nih.gov This crystal is then mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a unique pattern of reflections, which are recorded by a detector. wikipedia.orgufl.edu By analyzing the angles and intensities of these diffracted beams, scientists can generate a three-dimensional map of the electron density within the crystal, and from this, deduce the exact position of each atom. wikipedia.org

While no public crystallographic data is available for this compound specifically, the table below illustrates the typical parameters that would be determined from such an analysis. This information is foundational for computational modeling and rational drug design efforts.

Table 1: Illustrative Crystallographic Data for a Small Organic Molecule This table is a representative example of data obtained from an X-ray crystallography experiment and is not the actual data for this compound.

ParameterExample ValueDescription
Chemical FormulaC12H12N2OThe elemental composition of the molecule.
Formula Weight200.24 g/molThe mass of one mole of the compound.
Crystal SystemMonoclinicThe crystal lattice system (e.g., cubic, tetragonal, monoclinic).
Space GroupP2₁/cThe symmetry group of the crystal structure.
Unit Cell Dimensionsa = 10.1 Å, b = 5.3 Å, c = 19.8 Å, β = 98.5°The dimensions of the basic repeating unit of the crystal lattice.
Volume1045 ųThe volume of the unit cell.
Z4The number of molecules per unit cell.

Development of Specialized Assays for Research Applications

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the affinity of a compound for a specific biological receptor. nih.govresearchgate.net Given that the parent compound, aniracetam (B1664956), is known to modulate glutamatergic receptors, specifically AMPA receptors, it is plausible to investigate whether this compound interacts with these or other central nervous system targets. nih.gov

In a typical competitive binding assay, a biological sample containing the receptor of interest (e.g., rat brain homogenate) is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and a lower signal indicates a higher degree of displacement by the test compound. From this data, the inhibition constant (Ki), a measure of the compound's binding affinity, can be calculated. nih.gov

Table 2: Illustrative Radioligand Binding Assay Data This table presents a hypothetical outcome for a competitive binding assay to demonstrate how affinity is reported and is not based on experimental results for this compound.

Target ReceptorRadioligandTest CompoundKi (nM)
AMPA Receptor[³H]AMPACompound X1,250
NMDA Receptor[³H]MK-801Compound X>10,000
GABA-A Receptor[³H]FlumazenilCompound X8,500

Enzyme Activity Assays for Inhibitor Potency

Enzyme activity assays are essential for determining if a compound can modulate the function of a specific enzyme, either by inhibiting or activating it. Research into aniracetam has proposed a mechanism involving the enhancement of α-secretase activity, an enzyme that cleaves amyloid precursor protein (AβPP) through a non-amyloidogenic pathway. nih.gov This suggests that related compounds, such as this compound, could be evaluated for similar effects.

A typical in vitro enzyme activity assay for α-secretase might use a synthetic peptide substrate containing the α-secretase cleavage site, which is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the signal from the fluorophore. Upon cleavage by the enzyme, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The assay would be run with the enzyme and substrate in the presence of varying concentrations of the test compound to determine if it alters the rate of substrate cleavage. The results are often expressed as an IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration) value.

Table 3: Illustrative Enzyme Activity Assay Results This table shows hypothetical data for an enzyme assay and does not represent measured activity for this compound.

Enzyme TargetAssay TypeTest CompoundResult (EC50)Effect
α-SecretaseFluorogenic Substrate CleavageCompound Y5.2 µMActivation
β-Secretase (BACE1)Fluorogenic Substrate CleavageCompound Y>50 µMNo significant inhibition

Methodologies for Metabolic Profiling and Metabolite Identification in Research Samples

Metabolic profiling is critical for understanding the fate of a compound in a biological system. admescope.com These studies identify the biotransformation products (metabolites) that are formed, providing insight into the compound's clearance pathways and helping to identify potentially active or toxic species. bioivt.com The analysis of aniracetam's metabolism in rats provides a direct methodological template for how this compound would be investigated.

The primary technique for metabolite identification is high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS). admescope.com Biological samples (such as plasma, urine, or brain tissue) from research animals administered the compound are processed and analyzed. nih.govnih.gov The HPLC separates the parent compound from its metabolites, and the mass spectrometer provides accurate mass measurements and fragmentation patterns that are used to elucidate the structures of the metabolites. bioivt.com

Studies on aniracetam have identified several major metabolites, indicating that the primary metabolic pathways involve amide bond hydrolysis and subsequent degradation. nih.govnih.gov For this compound, potential metabolic pathways could include hydrolysis of the nitrile group to a carboxylic acid or cleavage of the benzyl-pyrrolidinone bond.

Table 4: Known Major Metabolites of Aniracetam Identified in Rat Studies This table summarizes published findings on the metabolism of the parent drug, aniracetam, and the analytical methods used.

MetaboliteChemical NameAnalytical MethodReference
ABAN-anisoyl-GABA (4-p-anisamidobutyric acid)HPLC nih.govnih.gov
AAp-Anisic acidHPLC nih.govnih.gov
PD2-Pyrrolidinone (B116388)HPLC nih.govnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for Therapeutic Intervention

The 2-oxopyrrolidine nucleus is the core structure of the racetam family, a class of drugs investigated for their cognitive-enhancing effects. conductscience.com While early racetams like piracetam (B1677957) have been studied for decades, their precise mechanisms of action are not fully resolved, though they are known to modulate neurotransmitter systems. nih.gov Future research on 4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile should extend beyond traditional nootropic pathways to explore a wider range of biological targets.

Derivatives of the pyrrolidine (B122466) and 2-pyrrolidinone (B116388) scaffolds have shown activity against a variety of targets, indicating the versatility of this heterocyclic system. researchgate.netnih.gov For instance, novel pyrrolidinone derivatives have been synthesized and identified as potent inhibitors of the enzyme autotaxin (ATX), which is implicated in pathological inflammatory conditions, cancer, and fibrosis. nih.gov Screening this compound and its analogues against such enzymatic targets could uncover entirely new therapeutic applications.

Furthermore, the benzonitrile (B105546) moiety is a key feature in many approved drugs, including non-steroidal anti-androgens and aromatase inhibitors used in cancer therapy. nih.gov This suggests that the compound could be evaluated for activity against hormonal receptors or enzymes involved in steroid biosynthesis. The exploration of these novel targets could reposition the molecule from a potential cognitive enhancer to a candidate for oncology or inflammatory diseases.

Table 1: Potential Biological Targets for Pyrrolidinone and Benzonitrile Derivatives

Class of Target Specific Example(s) Potential Therapeutic Area Relevant Moiety
Enzymes Autotaxin (ATX) Inflammation, Fibrosis, Cancer 2-Oxopyrrolidine
Enzymes Aromatase Breast Cancer Benzonitrile
Receptors Androgen Receptor Prostate Cancer Benzonitrile
CNS Receptors AMPA, NMDA Receptors Cognitive Enhancement, Neurodegeneration 2-Oxopyrrolidine

Integration with Advanced Drug Discovery Platforms

Modern drug discovery relies on the integration of high-throughput and in silico techniques to accelerate the identification of lead compounds. patsnap.com Future development of this compound would benefit significantly from these platforms.

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method for developing potent inhibitors by starting with small, low-complexity molecules (fragments) that bind weakly to a target. frontiersin.org The pyrrolidine scaffold, known for its ability to sample three-dimensional molecular space, is an excellent starting point for designing fragment libraries. nih.govnih.gov The core structure of this compound could be used as a fragment itself or serve as a template for a library of related fragments to be screened against various therapeutic targets. frontiersin.orgwsu.edu

High-Throughput Screening (HTS): HTS allows for the rapid testing of vast compound libraries against specific biological targets. An HTS campaign could efficiently screen this compound and a library of its derivatives against a wide panel of receptors and enzymes, quickly identifying potential "hits" for further optimization. patsnap.com The identification of a sulfoquinoline hit for mGluR5 modulators through HTS demonstrates the power of this approach in finding novel, non-obvious scaffolds. nih.gov

In Silico Screening and Drug Repurposing: Computational methods can predict the activity of compounds against known targets, enabling drug repurposing. nih.govnih.gov By creating a "biological fingerprint" based on gene expression data, algorithms can screen compounds for their potential to treat various conditions. nih.govnih.gov Applying such methods to this compound could predict its efficacy for new indications before undertaking costly preclinical studies. nih.gov

Development of New Synthetic Methodologies for Analogues

The systematic exploration of structure-activity relationships (SAR) requires the synthesis of a diverse library of analogues. Future research should focus on developing flexible and efficient synthetic routes to modify both the pyrrolidinone and benzonitrile portions of the molecule.

Pyrrolidine Ring Modifications: A variety of methods exist for synthesizing substituted pyrrolidines. organic-chemistry.org The 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene is a classic and powerful method for constructing the five-membered ring with high stereocontrol. nih.govmdpi.com Other modern techniques, such as copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds, offer novel ways to form the pyrrolidine ring. organic-chemistry.org These methods could be adapted to produce analogues with substituents on the pyrrolidine ring, which is known to be critical for the biological activity of many compounds. nih.gov

Benzonitrile Moiety Functionalization: The benzonitrile ring offers numerous positions for substitution. Standard aromatic substitution reactions can be employed to introduce a wide range of functional groups (e.g., halogens, alkyl, alkoxy groups) onto the benzene (B151609) ring. Additionally, synthetic routes starting from different substituted toluenes via ammoxidation or from substituted bromobenzenes via the Rosenmund–von Braun reaction could provide access to a wide array of analogues. wikipedia.orgvedantu.com

Table 2: Synthetic Strategies for Analogue Development

Reaction Type Target Moiety Description Potential Outcome
1,3-Dipolar Cycloaddition Pyrrolidine Reaction of an azomethine ylide with a dipolarophile to form the pyrrolidine ring. mdpi.com Access to stereochemically diverse pyrrolidine cores.
C-H Amination Pyrrolidine Intramolecular cyclization via catalytic C-H activation to form the N-heterocycle. organic-chemistry.org Efficient synthesis of the core ring structure from acyclic precursors.
Electrophilic Aromatic Substitution Benzonitrile Introduction of substituents (e.g., -NO₂, -Br, -SO₃H) onto the benzene ring. Exploration of electronic effects on the benzonitrile pharmacophore.

Applications in Material Science Research (if applicable, beyond biological use)

The structural features of this compound suggest potential applications beyond biology, in the realm of material science.

Polymer Science: The 2-oxopyrrolidine moiety is the repeating unit in Polyvinylpyrrolidone (PVP), a highly versatile and biocompatible polymer used extensively in pharmaceuticals, cosmetics, and industrial applications like adhesives and coatings. eschemy.comwikipedia.orgnih.gov Given this precedent, this compound could be investigated as a functional monomer. Polymerization through the benzonitrile group or by developing a vinyl-substituted analogue could lead to novel polymers with unique properties conferred by the polar lactam and aromatic nitrile side chains. Such materials could have applications in specialty coatings, membranes, or as drug delivery excipients. euacademic.orgresearchgate.net

Coordination Chemistry: Benzonitrile is known to act as a labile ligand in coordination complexes with transition metals, such as in PdCl₂(PhCN)₂. wikipedia.org These complexes are valuable as synthetic intermediates because the benzonitrile ligand is easily displaced by stronger ligands. vedantu.com It is plausible that this compound could form similar complexes, potentially leading to new catalysts or metal-organic frameworks (MOFs) where the pyrrolidinone group could influence solubility or secondary interactions within the material structure.

Advanced Computational Modeling for Predictive Research

Computational modeling is an indispensable tool for modern chemical research, allowing for the prediction of properties and interactions, thereby guiding experimental work.

Molecular Docking: To investigate the potential biological targets discussed in section 7.1, molecular docking simulations can be performed. This technique would predict the binding affinity and orientation of this compound within the active sites of proteins like autotaxin, aromatase, or various CNS receptors. Such studies can prioritize which biological assays are most likely to yield positive results.

Pharmacokinetic (ADME) Prediction: For any compound with therapeutic potential, especially one targeting the central nervous system, properties like solubility, metabolism, and blood-brain barrier (BBB) penetration are critical. In silico tools can predict these pharmacokinetic parameters. tandfonline.comtandfonline.com For instance, software can calculate descriptors like logP, logD, and the partition factor for the BBB, providing an early assessment of the molecule's drug-likeness and its ability to reach its intended target in the body. tandfonline.comresearchgate.net This predictive data is crucial for guiding the design of analogues with improved pharmacokinetic profiles. researchgate.net

Table 3: In Silico Predictive Models and Their Applications

Modeling Technique Predicted Property Relevance for Research
Molecular Docking Binding affinity and pose Prioritizing biological targets for in vitro screening. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Biological Activity Guiding the design of more potent analogues. acs.org
ADME/Tox Prediction Solubility, BBB Penetration, Metabolism, Toxicity Assessing the "drug-likeness" of the compound and its analogues. tandfonline.comtandfonline.com

Investigation into Supramolecular Assembly and Material Properties (if applicable)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The distinct chemical features of this compound make it an interesting candidate for supramolecular research.

Recent studies have shown that supramolecular macrocycles can precisely recognize benzonitrile derivatives, forming key-lock complexes through co-crystallization. nih.gov This demonstrates the ability of the benzonitrile moiety to act as a specific recognition site in host-guest chemistry. Future research could explore whether this compound can act as a guest molecule for various macrocyclic hosts, potentially leading to applications in sensing, separation, or controlled release systems. The pyrrolidinone group could add a secondary interaction site or modulate the solubility of the resulting complex.

Furthermore, the combination of a hydrogen bond accepting carbonyl group (in the lactam ring) and an aromatic system capable of π-stacking (the benzene ring) suggests the possibility of self-assembly into higher-order structures like gels, liquid crystals, or nanofibers under specific conditions. Investigating the self-assembly behavior of this molecule and its derivatives could open up new avenues in the development of "smart" materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or multi-component reactions. For example, the pyrrolidinone moiety can be introduced by reacting 4-(bromomethyl)benzonitrile with 2-pyrrolidinone under reflux in dimethylformamide (DMF) with a base like K₂CO₃ . Temperature control (80–100°C) and solvent choice (e.g., DMF, pyridine) are critical to minimize side reactions like hydrolysis of the nitrile group. Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the structure. Key signals include the benzonitrile aromatic protons (δ 7.4–7.8 ppm) and the pyrrolidinone carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or UPLC-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 229) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, particularly if crystalline derivatives are synthesized .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodology : Begin with in vitro assays:

  • Antimicrobial : Broth microdilution (MIC determination) against Staphylococcus aureus or Candida albicans .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Enzyme Inhibition : Screen against targets like xanthine oxidase or kinases using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can structural modifications enhance its bioactivity or selectivity?

  • Methodology :

  • Pyrrolidinone Ring Modifications : Introduce substituents (e.g., methyl, fluorine) at the 3-position to alter lipophilicity and binding affinity. Compare with analogs like 4-(2-oxopiperidin-1-yl)benzonitrile to assess ring size effects .
  • Benzonitrile Group Replacement : Replace nitrile with amide or sulfonamide to improve solubility. Use Suzuki coupling to attach heterocycles (e.g., pyrazole) for target-specific interactions .
  • SAR Studies : Test derivatives in parallel assays (e.g., IC₅₀ values) and correlate with computational docking (AutoDock Vina) to identify key binding residues .

Q. How should researchers resolve contradictions in biological data across studies?

  • Methodology :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. Use reference compounds (e.g., isoniazid for antimicrobial assays) .
  • Meta-Analysis : Compare data across studies using tools like Prism to identify trends (e.g., logP vs. activity). Highlight outliers due to impurities (validate via HPLC >95% purity) .

Q. What advanced techniques address challenges in quantifying this compound in complex matrices?

  • Methodology :

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions like m/z 229 → 185 for quantification in plasma .
  • Isotope Dilution : Synthesize a deuterated internal standard (e.g., d3d_3-benzonitrile derivative) to correct for matrix effects .

Q. How can computational modeling predict its pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : Use SwissADME to estimate logP (∼1.8), solubility (∼0.1 mg/mL), and CYP450 metabolism. Validate with in vitro hepatic microsome assays .
  • Molecular Dynamics : Simulate binding to human serum albumin (PDB ID: 1AO6) to predict plasma protein binding .

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Feasible Synthetic Routes

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4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile
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4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.